maltotriose

Vue d'ensemble

Description

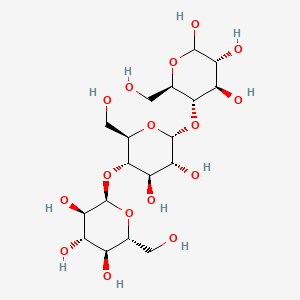

Amylotriose, also known as Maltotriose, is a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds . It is a constituent of corn syrup and is produced from starch through amylolysis .

Synthesis Analysis

Amylotriose can be synthesized from amylodextrin using filtered saliva. Enzymolysis for 6 hours converts the amylodextrin to maltose and amylotriose . AiZynthFinder, an open-source software for retrosynthetic planning, can be used to break down a molecule to purchasable precursors .

Molecular Structure Analysis

Amylotriose is a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds . The IUPAC name for Amylotriose is α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose .

Applications De Recherche Scientifique

Enzymatic Hydrolysis

Research on amylotriose includes studies on its hydrolysis by enzymes like salivary amylase. Pazur (1953) investigated the hydrolytic products of amylotriose and amylotetraose when subjected to salivary amylase, providing insights into the enzymatic breakdown of such oligosaccharides (Pazur, 1953).

Genetic Engineering and Enzyme Production

Research has also explored the production of enzymes in genetically engineered plants, like alfalfa, for industrial applications. Austin et al. (1994) demonstrated the production of enzymes like alpha-amylase in transgenic alfalfa, highlighting the potential of plants as sources for enzyme production, which can have implications for the utilization of amylotriose (Austin et al., 1994).

Amylase in Insect Physiology

In the context of insect physiology, Cristofoletti et al. (2001) studied the secretion of amylase in Tenebrio molitor larvae. Their work provides insights into the role of amylase, which acts on oligosaccharides like amylotriose, in the digestive processes of insects (Cristofoletti et al., 2001).

Microbial α-Amylases in Biotechnology

Gupta et al. (2003) reviewed the role of microbial α-amylases in biotechnology. They discussed the hydrolysis of starch molecules into smaller polymers like amylotriose, emphasizing the diverse industrial applications of α-amylases (Gupta et al., 2003).

Novel Clinical Applications of Amylase

Azzopardi et al. (2016) explored novel clinical applications of amylase, extending beyond its traditional diagnostic role. Their research suggests potential therapeutic and diagnostic uses of amylase in areas like cancer and wound healing, which could be linked to its action on substrates like amylotriose (Azzopardi et al., 2016).

Alkaline Active α-Amylases

Hashim et al. (2005) described an α-amylase from Bacillus halodurans that forms maltohexaose from substrates like amylotriose. Their study highlights the enzyme's potential for industrial applications due to its stability in alkaline conditions (Hashim et al., 2005).

Temperature-Dependent Expression of Amylases

Kitano et al. (2002) investigated the temperature-dependent expression of acid protease and α-amylase genes in Aspergillus oryzae. Their findings are relevant for understanding how environmental factors affect the expression of enzymes that act on compounds like amylotriose in solid-state cultures (Kitano et al., 2002).

Digestibility of Nutrients and Enzyme Use in Animal Feed

Chornolata and Novakovska (1970) researched the impact of adding enzyme compositions based on cellulase and amylase to animal feed. Their study provides insights into the digestibility of nutrients, including the role of amylases that break down oligosaccharides like amylotriose, in enhancing feed conversion and living mass gain in animals (Chornolata & Novakovska, 1970).

Combinatorial Engineering of Amylosucrase

Van der Veen et al. (2004) conducted combinatorial engineering to enhance the performance of amylosucrase, an enzyme involved in the formation of amylose-type polymers from sucrose. Their work has implications for improving the efficiency of enzymes that might interact with oligosaccharides like amylotriose (Van der Veen et al., 2004).

Gene Cloning for Amylase Production

Fujita et al. (1989) focused on cloning the gene for maltotetraose-forming amylase, highlighting the molecular biology approach to understanding and utilizing enzymes that target oligosaccharides like amylotriose (Fujita et al., 1989).

Mécanisme D'action

Target of Action

Maltotriose, also known as Amylotriose, is a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds . It primarily targets enzymes such as Alpha-amylase 2B in humans and Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri . These enzymes play a crucial role in carbohydrate metabolism, particularly in the hydrolysis of starch.

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. For instance, in the presence of Alpha-amylase 2B, this compound is hydrolyzed into smaller sugar units . Similarly, Glucan 1,4-alpha-maltotetraohydrolase acts on this compound, leading to the breakdown of the glycosidic bonds .

Biochemical Pathways

This compound is involved in the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . In this pathway, this compound is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This process results in the production of glucose units, which are then further metabolized to generate energy.

Pharmacokinetics

cerevisiae cells through its active transport mediated by the AGT1 permease . The intracellular hydrolysis is mediated by the cytoplasmic invertase .

Result of Action

The hydrolysis of this compound results in the production of glucose units. These glucose units can then enter various metabolic pathways to produce energy and other essential biomolecules. For instance, in the glycolytic pathway, these glucose units are further broken down to produce ATP, the primary energy currency of the cell .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of this compound fermentation by S. cerevisiae cells can be enhanced by optimizing the pH and temperature conditions . Moreover, the presence of other sugars and nutrients in the environment can also impact the utilization and metabolism of this compound .

Analyse Biochimique

Biochemical Properties

Maltotriose is metabolized by different pathways in yeast cells. It is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The active transport of this compound across the plasma membrane is mediated by the AGT1 permease, a MAL transporter required for this compound utilization . The intracellular hydrolysis of this compound is mediated by the cytoplasmic invertase .

Cellular Effects

This compound can be efficiently fermented by S. cerevisiae cells through its active transport mediated by the AGT1 permease and its intracellular hydrolysis mediated by the cytoplasmic invertase . This process indicates an unexpected overlap in sucrose-maltotriose metabolism by yeast cells .

Molecular Mechanism

The molecular mechanism of this compound involves its active transport into the cell mediated by the AGT1 permease, a MAL transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase . This process allows efficient this compound hydrolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be efficiently fermented by S. cerevisiae cells . The rate of this compound transport observed in this compound-grown cells is low, which is probably one of the main reasons for the absence of this compound fermentation by S. cerevisiae cells .

Metabolic Pathways

In the yeast S. cerevisiae, this compound is metabolized by different pathways. Sucrose is hydrolyzed by extracellular invertase, while maltose and this compound are actively transported into the cell and hydrolyzed by intracellular α-glucosidases .

Transport and Distribution

This compound is actively transported into the cell by the AGT1 permease, a MAL transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase .

Subcellular Localization

This compound is transported into the cell and is localized in the cytoplasm where it is hydrolyzed by the cytoplasmic invertase . The intracellular form of invertase allows efficient this compound hydrolysis .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-DZOUCCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157137 | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113158-51-3, 1109-28-0 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3417692.png)